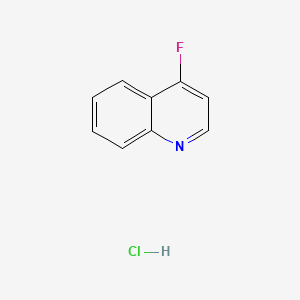
4-Fluorchinolinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroquinoline hydrochloride is a chemical compound with the molecular formula C9H7ClFN . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of fluoroquinolines involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .Molecular Structure Analysis
The molecular structure of 4-Fluoroquinoline hydrochloride consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
Fluoroquinolones, a class of compounds to which 4-Fluoroquinoline hydrochloride belongs, are known to inhibit the function of two essential enzymes DNA topoisomerase IV and DNA gyrase, involved in bacterial DNA replication .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Fluorchinolone, einschließlich 4-Fluorchinolinhydrochlorid, sind bekannt für ihre antimikrobiellen Eigenschaften . Sie zeigen eine hohe antibakterielle Aktivität und ein breites Spektrum, das viele Antibiotika übertrifft, einschließlich der dritten Generation von Cephalosporinen und anderen chemotherapeutischen Antibakterien .
Pharmakodynamik
Die Pharmakodynamik bietet eine rationale Grundlage für die Optimierung von Dosierungsregimen, indem sie die Beziehung zwischen Medikament, Wirt und antimikrobieller Wirkung beschreibt . Chinolon-Antibiotika werden im Allgemeinen als konzentrationsabhängige bakterizide Wirkstoffe angesehen .
Resistenzmanagement
Fluorchinolone haben einen spezifischen Wirkmechanismus, der sich von Antibiotika und anderen Gruppen von Antibakterien (Cephalosporine, Aminoglykoside usw.) unterscheidet, was es ermöglicht, Fluorchinolone zur Behandlung von Infektionskrankheiten anzuwenden, die durch Stämme verursacht werden, die gegenüber vielen anderen Klassen von Antibakterien-Medikamenten resistent sind .
Hemmung der bakteriellen DNA-Gyrase
Aufgrund der verbesserten Penetrationsfähigkeit durch Zellmembranen und ihrer Auswirkungen auf die bakterielle Reproduktion durch Hemmung der bakteriellen DNA-Gyrase besitzen Fluorchinolone eine hohe antibakterielle Aktivität .
Strukturmodifikationen
Die strukturelle Modifikation des Chinolonskeletts durch Einarbeitung von Fluoratomen an C-6 und anderen Positionen des Benzolrings führte zu einer bemerkenswerten Verbesserung der antimikrobiellen Eigenschaften .
Metallkomplexe
Die Bildung von Komplexen von Fluorchinolonen mit Metallen und ihre Anwendungen wurden in Betracht gezogen .
Wirkmechanismus
Target of Action
The primary targets of 4-Fluoroquinoline hydrochloride, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
4-Fluoroquinoline hydrochloride inhibits DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This complex blocks the progress of the replication fork, thereby inhibiting DNA replication . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoroquinoline hydrochloride are those involved in DNA replication. By blocking the progress of the replication fork, the compound disrupts the normal process of DNA synthesis . This disruption can lead to cell death, as DNA replication is essential for cell division and growth .
Pharmacokinetics
Fluoroquinolones in general are known for their excellent tissue penetration and broad-spectrum activity . They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of the action of 4-Fluoroquinoline hydrochloride is the inhibition of bacterial growth and survival. By blocking DNA replication, the compound prevents bacteria from dividing and growing . This leads to bacterial cell death, making 4-Fluoroquinoline hydrochloride an effective antibacterial agent .
Safety and Hazards
Zukünftige Richtungen
Fluorinated isoquinolines, including 4-Fluoroquinoline hydrochloride, have attracted widespread attention as important components of pharmaceuticals and materials . There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Eigenschaften
IUPAC Name |
4-fluoroquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUOXWRXPDTOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718816 |
Source


|
| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-64-4 |
Source


|
| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
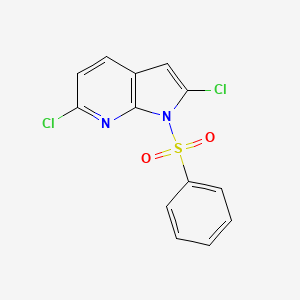
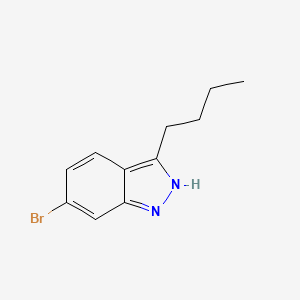
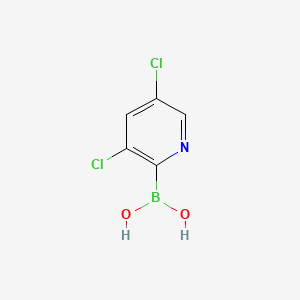
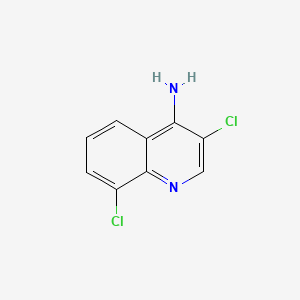


![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)





